molecular formula C16H7ClF3N5O2 B2440532 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024414-94-5

4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B2440532
CAS No.: 1024414-94-5
M. Wt: 393.71
InChI Key: KDSHQSRVCYBAOH-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF3N5O2/c17-10-4-9(16(18,19)20)6-22-15(10)25-11(5-21)14(23-24-25)8-1-2-12-13(3-8)27-7-26-12/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHQSRVCYBAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Trifluoromethylation of Pyridine

The 3-chloro-5-(trifluoromethyl)pyridine subunit is synthesized via a two-step process:

  • Chlorination :
    • Substrate : 5-Trifluoromethylpyridin-2-amine.
    • Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
    • Yield : 78–85% (reported in analogous pyridine halogenations).
  • Trifluoromethylation :
    • Method : Copper-mediated cross-coupling using CF₃I in dimethylformamide (DMF) at 80°C.
    • Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
    • Key Challenge : Minimizing dehalogenation side reactions.

Construction of the 1H-1,2,3-Triazole-5-Carbonitrile Core

Cyclocondensation Approach

A three-component reaction between:

  • Azide Source : Sodium azide (NaN₃).
  • Nitrile Precursor : 2-(1,3-Benzodioxol-5-yl)acetonitrile.
  • Electrophilic Partner : 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

Conditions :

  • Solvent: Tetrahydrofuran (THF)/water (3:1).
  • Temperature: 60°C, 12 hours.
  • Catalyst: Cu(I) thiophene-2-carboxylate (10 mol%).
  • Yield : 62% (estimated from analogous triazole syntheses).

Coupling of Benzodioxolyl and Pyridinyl Substituents

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization:

  • Boronated Benzodioxole : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole.
  • Halogenated Triazole Intermediate : 5-Bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-4-carbonitrile.

Reaction Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃.
  • Solvent: 1,4-Dioxane/water (4:1).
  • Temperature: 90°C, 8 hours.
  • Yield : 68–72% (based on patent WO2015059716A2).

Optimization of Cyano Group Introduction

Nucleophilic Substitution at C5

Post-cyclization cyanation:

  • Substrate : 5-Bromo-triazole derivative.
  • Cyanide Source : CuCN in dimethyl sulfoxide (DMSO) at 120°C.
  • Key Consideration : Exclusion of moisture to prevent HCN formation.

Alternative Method :

  • Sandmeyer Reaction : Diazotization of 5-amino-triazole followed by treatment with NaCN/CuCN.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Eluent = Hexane/ethyl acetate (7:3).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H).
    • δ 7.05 (s, 2H, benzodioxole-H).
    • δ 6.93 (s, 1H, triazole-H).
  • ¹³C NMR : 115.8 ppm (CN), 148.2 ppm (CF₃).

Challenges and Mitigation Strategies

Challenge Solution Source Reference
Regioselectivity in triazole formation Use of Cu(I) catalysts for 1,4-adduct preference
Trifluoromethyl group stability Low-temperature reactions (<50°C)
Cyanide handling In-situ generation from KCN/18-crown-6

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ...[{{{CITATION{{{_2{Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl ...](https://link.springer.com/article/10.1007/s11030-023-10605-x).

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or halides.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential use in drug discovery and development.

  • Medicine: The compound's unique structure could lead to the development of new therapeutic agents.

  • Industry: It may find applications in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the benzodioxole and triazole rings suggests potential binding to enzymes or receptors, leading to biological activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.

  • 1,3-Benzodioxolylbutanamine: Another compound with a benzodioxole ring, used in various chemical syntheses.

Uniqueness: 4-(1,3-Benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile stands out due to its combination of benzodioxole, triazole, and pyridine rings, which may confer unique chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and development may unlock its full potential in various scientific and industrial fields.

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes involved in fungal and bacterial metabolism. Additionally, the presence of the benzodioxole moiety may enhance lipophilicity and facilitate membrane penetration.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The IC50 values for related compounds ranged from 0.44 μM to 1.16 μM against E. histolytica, suggesting that modifications in structure can lead to enhanced potency.

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored. Compounds containing similar benzodioxole and triazole moieties have shown promising results against protozoan parasites. For instance, derivatives exhibited IC50 values as low as 0.17 μM against E. histolytica . The mechanism involves the disruption of cellular functions in parasites through reactive oxygen species generation.

Study 1: In Vitro Efficacy Against E. histolytica

In a controlled laboratory setting, a series of experiments were conducted to assess the efficacy of the compound against E. histolytica. The results indicated that the compound significantly inhibited parasite growth at concentrations as low as 0.59 μM .

CompoundIC50 (μM)Target Pathogen
Compound A0.44E. histolytica
Compound B1.16E. coli
Tested Compound0.59E. histolytica

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on a series of triazole derivatives to identify key structural features responsible for biological activity. The study concluded that modifications at the pyridine ring significantly influenced antimicrobial potency .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile?

The compound is synthesized via multi-step routes, typically involving:

  • Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively construct the 1,2,3-triazole core (e.g., using azide intermediates and nitriles) .
  • Substituent introduction : The 3-chloro-5-(trifluoromethyl)pyridinyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions. The benzodioxol moiety is often pre-functionalized before cyclization .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., THF/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry; ¹⁹F NMR to verify trifluoromethyl integrity; IR for nitrile (C≡N) and triazole (C-N) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve stereochemical ambiguities and validate bond lengths/angles .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • DFT calculations : Predict transition states and regioselectivity in triazole formation, guiding catalyst choice (e.g., Cu vs. Ru for 1,4- vs. 1,5-disubstituted triazoles) .
  • Solvent modeling : COSMO-RS simulations to select solvents that enhance yield by stabilizing intermediates .
  • Kinetic studies : Combine computational predictions with experimental data (e.g., reaction calorimetry) to refine temperature and catalyst loading .

Q. What strategies resolve discrepancies between experimental and computational structural data?

  • Crystallographic refinement : Use WinGX to re-process diffraction data, applying TWIN commands for twinned crystals or anisotropic displacement parameters .
  • DFT validation : Compare computed (gas-phase) and experimental (solid-state) bond lengths/angles to identify conformational flexibility or crystal-packing effects .
  • Error analysis : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to rule out misassignments .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-withdrawing effects : ¹⁹F NMR and Hammett studies show the -CF₃ group polarizes the pyridinyl ring, enhancing electrophilic substitution at the 2-position .
  • Steric impact : SC-XRD reveals rotational barriers for -CF₃, affecting molecular conformation in binding pockets .
  • Metabolic stability : Comparative studies with non-fluorinated analogs demonstrate reduced oxidative metabolism due to -CF₃’s inertness .

Q. What experimental designs elucidate biological target engagement?

  • Molecular docking : Use AutoDock or Schrödinger to predict interactions with enzymes (e.g., kinases) or receptors. Focus on triazole’s coordination with metal ions or π-π stacking with aromatic residues .
  • In vitro assays : Pair SPR (surface plasmon resonance) for binding affinity with enzymatic inhibition studies (IC₅₀ determination) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How are regiochemical outcomes controlled during triazole synthesis?

  • Catalyst selection : Cu(I) favors 1,4-disubstituted triazoles, while Ru(II) promotes 1,5-regioisomers. Ligand additives (e.g., TBTA) enhance Cu(I) selectivity .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize dipolar intermediates, improving regioselectivity .
  • Substrate pre-organization : Introducing steric bulk near reaction sites directs cycloaddition geometry .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Screen solvents (e.g., DMSO, EtOH) and use slow evaporation to isolate stable polymorphs .
  • Twinning : Apply SHELXL’s TWIN and BASF commands during refinement to deconvolute overlapping reflections .
  • Disorder modeling : For flexible groups (e.g., benzodioxol), use PART instructions to refine split positions .

Methodological Considerations

  • Contradiction analysis : When bioactivity data conflicts with docking predictions, validate via mutagenesis (e.g., alanine scanning) or crystallographic fragment screening .
  • Synthetic scalability : Replace hazardous solvents (e.g., THF) with biodegradable alternatives (cyclopentyl methyl ether) while monitoring reaction efficiency .

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